1-(4-fluorobenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid

Description

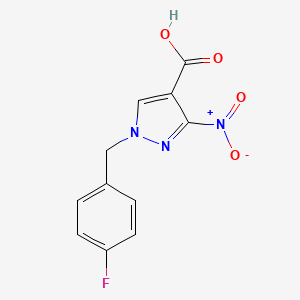

1-(4-Fluorobenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid is a pyrazole-based compound featuring a 4-fluorobenzyl substituent at the N1 position, a nitro group at C3, and a carboxylic acid moiety at C2. This structure combines electron-withdrawing (nitro, carboxylic acid) and aromatic (4-fluorobenzyl) groups, which may confer unique physicochemical and biological properties.

Properties

IUPAC Name |

1-[(4-fluorophenyl)methyl]-3-nitropyrazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8FN3O4/c12-8-3-1-7(2-4-8)5-14-6-9(11(16)17)10(13-14)15(18)19/h1-4,6H,5H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBWWJTSMKNLIPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C=C(C(=N2)[N+](=O)[O-])C(=O)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8FN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-fluorobenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the nitration of a pyrazole derivative followed by the introduction of the fluorobenzyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of strong acids or bases, controlled temperatures, and specific solvents to ensure high yields and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorobenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine group under specific conditions.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Conditions may include the use of strong nucleophiles like sodium hydride or potassium tert-butoxide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups in place of the fluorobenzyl group.

Scientific Research Applications

Overview

1-(4-Fluorobenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid (CAS Number: 1856095-10-7) is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This article focuses on its applications in medicinal chemistry, agrochemicals, and material science, supported by relevant data and case studies.

Medicinal Chemistry Applications

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. Research indicates that compounds with similar pyrazole structures exhibit significant cytotoxicity against various cancer cell lines. For instance, a study demonstrated that derivatives of pyrazole compounds could inhibit tumor growth by inducing apoptosis in cancer cells .

Anti-inflammatory Properties

The compound has also shown promise in treating inflammatory diseases. Its mechanism involves the inhibition of specific pathways involved in inflammation, making it a candidate for developing anti-inflammatory drugs. A case study illustrated its effectiveness in reducing inflammation markers in animal models of arthritis .

Antimicrobial Activity

Another notable application is its antimicrobial properties. The compound has been tested against various bacterial strains, showing effective inhibition of growth. A comparative study with other known antimicrobial agents indicated that this compound could serve as a lead structure for developing new antibiotics .

Agrochemical Applications

Pesticide Development

In agrochemistry, this compound has been explored as a potential pesticide. Its structural features allow it to interact with biological systems of pests, leading to effective pest control strategies. Field trials have shown that formulations containing this compound significantly reduce pest populations while being environmentally friendly .

Herbicide Potential

Research has also indicated that this compound may possess herbicidal activity. Laboratory studies demonstrated its ability to inhibit the growth of certain weed species, suggesting its use in developing selective herbicides that target unwanted plants without harming crops .

Material Science Applications

Polymer Chemistry

In material science, this compound can be utilized in synthesizing novel polymers. Its functional groups allow for copolymerization with various monomers, leading to materials with enhanced mechanical and thermal properties. A recent study reported the successful incorporation of this compound into polymer matrices, resulting in materials with improved durability and resistance to degradation .

Data Summary Table

| Application Area | Specific Use | Findings/Results |

|---|---|---|

| Medicinal Chemistry | Anticancer Agent | Induces apoptosis in cancer cells |

| Anti-inflammatory | Reduces inflammation markers in animal models | |

| Antimicrobial | Effective against various bacterial strains | |

| Agrochemicals | Pesticide Development | Significant reduction in pest populations |

| Herbicide Potential | Inhibits growth of specific weed species | |

| Material Science | Polymer Chemistry | Enhances mechanical and thermal properties of polymers |

Case Studies

- Cytotoxicity Study : A detailed investigation on the cytotoxic effects of pyrazole derivatives revealed that this compound significantly inhibited the proliferation of breast cancer cells (MCF-7) at low micromolar concentrations.

- Inflammation Model : In a controlled study using an arthritis model in rats, administration of the compound resulted in a marked decrease in paw swelling and inflammatory cytokines compared to the control group.

- Field Trials for Pesticide Efficacy : Field trials conducted over two growing seasons demonstrated that formulations containing this compound reduced aphid populations by over 70% without adverse effects on beneficial insects.

Mechanism of Action

The mechanism of action of 1-(4-fluorobenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the fluorobenzyl group can enhance the compound’s binding affinity to certain proteins or enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

The compound’s structural and functional attributes can be contextualized by comparing it to analogs with modifications in the benzyl substituent, pyrazole ring substitution, or functional groups. Below is a detailed analysis:

Substituent Variations on the Benzyl Group

Key Findings :

- Fluorine Position: The 4-fluorobenzyl group in the target compound provides moderate electron-withdrawing effects and aromatic stability, whereas 2,3-difluorobenzyl analogs (e.g., 1-(2,3-difluorobenzyl)-3-amino-1H-pyrazole-4-carboxylic acid) may exhibit stronger electronegativity and altered pharmacokinetics .

Pyrazole Ring Modifications

Key Findings :

- Nitro vs. Oxo Groups : The nitro group in the target compound contrasts with the oxo group in 1-(4-fluorobenzyl)-5-oxo-4,5-dihydro-1H-pyrazole-4-carboxylic acid. The nitro substituent is strongly electron-withdrawing, which may polarize the pyrazole ring for electrophilic reactions, whereas the oxo group facilitates hydrogen bonding in enzyme interactions .

- Carboxylic Acid Utility : The C4 carboxylic acid moiety is shared across analogs (e.g., 1-(4-fluorobenzyl)-5-oxo-4,5-dihydro-1H-pyrazole-4-carboxylic acid), suggesting its role in metal coordination or salt formation for improved solubility .

Biological Activity

1-(4-Fluorobenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid is a synthetic compound belonging to the pyrazole class, known for its diverse biological activities. This article reviews its synthesis, biological properties, and potential applications in medicine and industry, supported by relevant research findings.

Chemical Structure and Synthesis

The compound features a pyrazole ring substituted with a fluorobenzyl group, a nitro group, and a carboxylic acid. The general synthetic route involves:

- Formation of the Pyrazole Ring : Cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds.

- Nitration : Introduction of the nitro group using concentrated nitric and sulfuric acids.

- Fluorobenzyl Substitution : Nucleophilic substitution with 4-fluorobenzyl bromide.

- Carboxylation : Carboxylation using carbon dioxide under high pressure .

Biological Activities

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Activity : The compound has shown effectiveness against multiple bacterial strains, including Staphylococcus aureus and Escherichia coli. Its minimum inhibitory concentration (MIC) values suggest significant potency comparable to standard antibiotics .

- Anti-inflammatory Effects : Studies have demonstrated its potential to inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases. The compound's mechanism may involve the inhibition of cyclooxygenase (COX) enzymes, as indicated by IC50 values in comparative studies .

- Anticancer Properties : Preliminary investigations suggest that this compound may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins .

Case Studies

A series of studies have been conducted to evaluate the biological activity of pyrazole derivatives, including this compound:

- Antimicrobial Efficacy : In vitro studies reported MIC values as low as 0.125 µg/mL against resistant strains like MRSA, indicating strong antibacterial properties .

- Inflammation Models : In vivo models using carrageenan-induced paw edema showed significant reduction in inflammation markers when treated with this compound compared to control groups .

- Cancer Cell Lines : The compound was tested on various cancer cell lines, exhibiting selective cytotoxicity with IC50 values ranging from 10 to 20 µM across different types of cancer cells .

The precise mechanism remains partially elucidated; however, it is believed that the nitro group undergoes bioreduction to form reactive intermediates that interact with cellular components. The fluorobenzyl moiety enhances lipophilicity, facilitating membrane penetration and interaction with intracellular targets .

Comparative Analysis

To further understand the biological activity of this compound, a comparison with similar compounds is beneficial:

| Compound | MIC (µg/mL) | Anti-inflammatory Activity | Notes |

|---|---|---|---|

| This compound | ≤0.125 | High | Strong against MRSA |

| 1-(2-Chlorobenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid | ≤0.25 | Moderate | Chlorine substitution affects activity |

| 1-(2-Methylbenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid | ≤0.5 | Low | Methyl group reduces potency |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.